molecular formula C16H14Fe B12489320 Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron

Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron

Cat. No.: B12489320
M. Wt: 262.13 g/mol
InChI Key: JSTJHXYZWUHTJL-UHFFFAOYSA-N
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Description

Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron is an organometallic compound that features a central iron atom bonded to two cyclopentadienyl rings, one of which is substituted with a phenyl group This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron typically involves the reaction of ferrocene with phenyl-substituted cyclopentadienyl ligands. One common method is the Diels-Alder reaction, where a cyclopentadienone derivative reacts with a phenyl-substituted diene in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: Reduction reactions can convert the iron center to a lower oxidation state.

    Substitution: Ligand substitution reactions can replace one or more of the cyclopentadienyl rings with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions typically require the presence of a strong nucleophile and may be facilitated by heat or light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) or iron(0) species. Substitution reactions can result in a variety of organometallic compounds with different ligands.

Scientific Research Applications

Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, enhancing the compound’s binding affinity to specific targets. These interactions can activate or inhibit various biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: A simpler metallocene with two cyclopentadienyl rings bonded to an iron atom.

    Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron.

    Nickelocene: Features a nickel atom sandwiched between two cyclopentadienyl rings.

Uniqueness

Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron is unique due to the presence of the phenyl group, which introduces additional steric and electronic effects. This substitution can enhance the compound’s stability and reactivity, making it more versatile in various applications compared to its simpler counterparts .

Properties

Molecular Formula

C16H14Fe

Molecular Weight

262.13 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylbenzene;iron(2+)

InChI

InChI=1S/C11H9.C5H5.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h1-9H;1-5H;/q2*-1;+2

InChI Key

JSTJHXYZWUHTJL-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1C2=CC=CC=C2.[Fe+2]

Origin of Product

United States

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